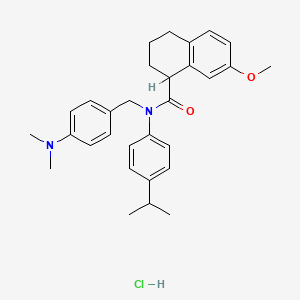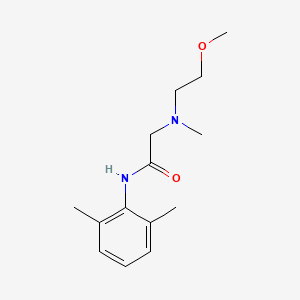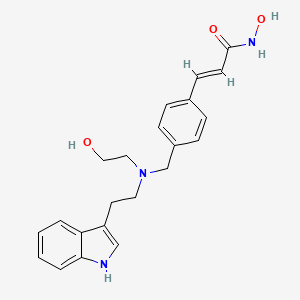
ダシノスタット
概要
説明
ダシノスタット(LAQ824としても知られている)は、新規ヒストン脱アセチル化酵素阻害剤です。ヒドロキサム酸アナログのクラスに属し、強力な抗がん活性を示します。 ダシノスタットは、多発性骨髄腫や急性骨髄性白血病を含むさまざまな癌細胞株に対してナノモル濃度で効果的です .
科学的研究の応用
Dacinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
ダシノスタットは、ヒストンタンパク質からアセチル基を除去する酵素であるヒストン脱アセチル化酵素を阻害することによって効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、より開いたクロマチン構造と遺伝子発現の増加をもたらします。 ダシノスタットの分子標的には、クラスI、II、およびIVヒストン脱アセチル化酵素が含まれます . その作用機序に関与する経路には、癌細胞における細胞周期停止、アポトーシス、および分化の誘導が含まれます .
類似の化合物との比較
ダシノスタットは、クシノスタットやボリノスタットなどの他のヒストン脱アセチル化酵素阻害剤と比較されます。 これらの化合物はすべてヒストン脱アセチル化酵素を阻害しますが、ダシノスタットは、複数のクラスのヒストン脱アセチル化酵素に対する広スペクトル活性と、ナノモル濃度での強力な抗がん効果が特徴です . 類似の化合物には次のものがあります。
クシノスタット: 同様の抗がん特性を持つ別の強力なヒストン脱アセチル化酵素阻害剤.
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される、よく知られたヒストン脱アセチル化酵素阻害剤.
Safety and Hazards
生化学分析
Biochemical Properties
Dacinostat plays a significant role in biochemical reactions by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and gene repression. Dacinostat interacts with histone deacetylases by binding to their active sites, thereby preventing them from deacetylating histones. This inhibition results in the accumulation of acetylated histones, leading to a more open chromatin structure and increased gene expression. Dacinostat has been shown to interact with various histone deacetylases, including histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 .
Cellular Effects
Dacinostat exerts its effects on various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Dacinostat induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits cell proliferation. These effects are mediated through the upregulation of tumor suppressor genes and the downregulation of oncogenes. Dacinostat also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to altered cellular responses. Additionally, Dacinostat has been shown to modulate cellular metabolism by affecting the expression of genes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Dacinostat involves its binding to the active sites of histone deacetylases, leading to their inhibition. This inhibition prevents the removal of acetyl groups from histone proteins, resulting in the accumulation of acetylated histones. The increased acetylation of histones leads to a more open chromatin structure, allowing for increased gene expression. Dacinostat also affects the expression of non-histone proteins by modulating their acetylation status. This includes the acetylation of transcription factors, which can alter their activity and influence gene expression. The overall effect of Dacinostat is the reactivation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dacinostat have been observed to change over time. Dacinostat is relatively stable and does not degrade quickly, allowing for sustained inhibition of histone deacetylases. Long-term exposure to Dacinostat has been shown to result in prolonged cell cycle arrest and apoptosis in cancer cells. Some studies have reported the development of resistance to Dacinostat over time, which may be due to the activation of compensatory pathways or mutations in histone deacetylases. Despite this, Dacinostat remains effective in inducing cytotoxicity and inhibiting tumor growth in various cancer models .
Dosage Effects in Animal Models
The effects of Dacinostat vary with different dosages in animal models. At low doses, Dacinostat has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, Dacinostat can cause toxic effects, including weight loss, hematological abnormalities, and organ toxicity. The therapeutic window of Dacinostat is therefore narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity. Studies in animal models have also shown that Dacinostat can enhance the efficacy of other anticancer agents when used in combination therapy .
Metabolic Pathways
Dacinostat is involved in various metabolic pathways, primarily through its inhibition of histone deacetylases. This inhibition affects the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation. Dacinostat has been shown to increase the expression of genes involved in glycolysis, leading to enhanced glucose uptake and lactate production. Conversely, Dacinostat decreases the expression of genes involved in oxidative phosphorylation, leading to reduced mitochondrial respiration. These effects on metabolic pathways contribute to the overall cytotoxicity of Dacinostat in cancer cells .
Transport and Distribution
Dacinostat is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, Dacinostat can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. Dacinostat has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylases. The distribution of Dacinostat within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of Dacinostat is primarily in the nucleus, where it interacts with histone deacetylases. Dacinostat can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with non-histone proteins. The localization of Dacinostat is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the acetylation status of Dacinostat can affect its binding to nuclear transport receptors, influencing its nuclear localization. The subcellular localization of Dacinostat is crucial for its activity and function, as it determines the accessibility of its target enzymes .
準備方法
ダシノスタットは、ヒドロキサム酸誘導体を用いた一連の化学反応によって合成されます。 一般的な合成経路の1つは、4-アミノメチルシンナム酸ヒドロキサム酸をさまざまな試薬と反応させて最終化合物とする方法です . 工業的生産方法では、一般的にこれらの反応条件を最適化して、高収率と高純度を達成します .
化学反応の分析
ダシノスタットは、次のようないくつかの種類の化学反応を起こします。
酸化: ダシノスタットは特定の条件下で酸化され、さまざまな酸化誘導体が生成される可能性があります。
還元: 還元反応はヒドロキサム酸部分を修飾し、化合物の活性を変化させる可能性があります。
置換: 芳香環またはヒドロキサム酸基を含む置換反応は、異なる生物学的活性を有するさまざまなアナログの生成につながる可能性があります
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ダシノスタットは、化学、生物学、医学、および産業の分野で幅広い科学研究の応用を持っています。
類似化合物との比較
Dacinostat is compared with other histone deacetylase inhibitors such as quisinostat and vorinostat. While all these compounds inhibit histone deacetylases, dacinostat is unique in its broad-spectrum activity against multiple classes of histone deacetylases and its potent anticancer effects at nanomolar concentrations . Similar compounds include:
Quisinostat: Another potent histone deacetylase inhibitor with similar anticancer properties.
Vorinostat: A well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Dacinostat’s uniqueness lies in its ability to overcome resistance mechanisms in cancer cells and its potential for combination therapy with other anticancer agents .
特性
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
| Record name | Dacinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)
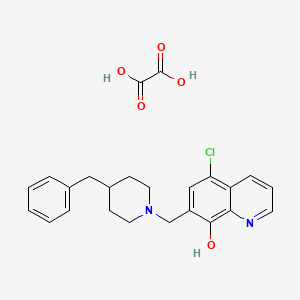
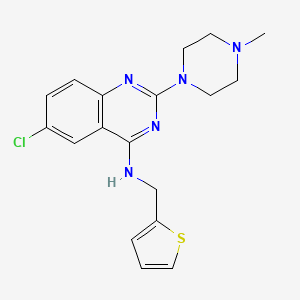

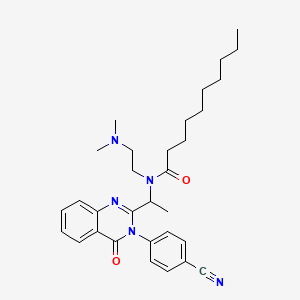
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
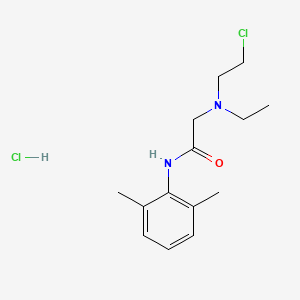
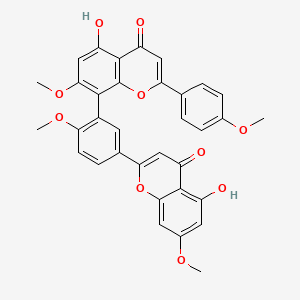
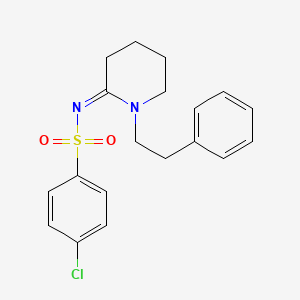
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
